molecular formula C17H23NO4 B6332017 Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate CAS No. 1823237-20-2

Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate

Cat. No.: B6332017
CAS No.: 1823237-20-2
M. Wt: 305.4 g/mol
InChI Key: OTTVPCSBVAVACP-UHFFFAOYSA-N
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Description

Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate is a chemical compound with a complex structure that includes a spirocyclic ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl methyl(1,4-dioxaspiro[45]decan-8-yl)carbamate typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted products .

Scientific Research Applications

Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate include:

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both benzyl and carbamate groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

benzyl N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-18(16(19)20-13-14-5-3-2-4-6-14)15-7-9-17(10-8-15)21-11-12-22-17/h2-6,15H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTVPCSBVAVACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2(CC1)OCCO2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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